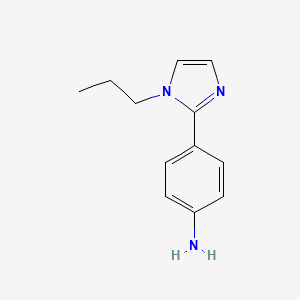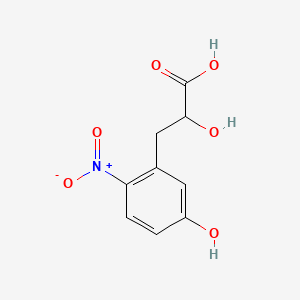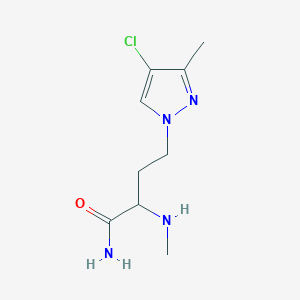![molecular formula C11H16N2O B13534897 [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O It is characterized by a cyclobutyl group attached to a methanamine moiety, with a methoxypyridine ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyridine Ring: The methoxypyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the methoxypyridine ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyridine interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological or inflammatory conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug design.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxypyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine: Similar structure but with the methoxypyridine ring attached at a different position.
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: Another positional isomer with different properties.
Uniqueness:
Positional Isomerism: The position of the methoxypyridine ring significantly affects the compound’s reactivity and interactions.
Functional Group Diversity: The presence of both methanamine and methoxypyridine groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
[1-(2-methoxypyridin-4-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-7-9(3-6-13-10)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3 |
Clé InChI |
DQKFDIUPJKUWJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)C2(CCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)


![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)









